molecular formula C15H12N2O2S2 B4630551 (3Z)-1-methyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-methyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4630551
M. Wt: 316.4 g/mol
InChI Key: GDSVTAYIOKEJMS-QXMHVHEDSA-N
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Description

This compound belongs to the class of 3-alkylidene oxindoles fused with a thiazolidinone scaffold. Its structure features:

  • Thiazolidinone ring: Contains a 4-oxo-2-thioxo motif, contributing to redox activity and metal chelation .
  • Substituents: A methyl group at the indole nitrogen and an allyl (prop-2-en-1-yl) group at the thiazolidinone nitrogen. These groups modulate steric and electronic properties, influencing biological activity and solubility .

Synthetic routes typically involve condensation reactions between substituted oxindoles and functionalized thiazolidinones, often using Knoevenagel-type mechanisms .

Properties

IUPAC Name

(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-3-8-17-14(19)12(21-15(17)20)11-9-6-4-5-7-10(9)16(2)13(11)18/h3-7H,1,8H2,2H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSVTAYIOKEJMS-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC=C)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC=C)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-methyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazolidinone ring and the prop-2-en-1-yl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-methyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to (3Z)-1-methyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have been shown to possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .

Anticancer Properties
Studies have revealed that thiazolidinone derivatives can induce apoptosis in cancer cells. The incorporation of the thiazolidinone moiety into the indole framework enhances the compound's ability to inhibit tumor growth. In vitro studies demonstrated that these compounds can effectively target cancer cell lines, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for developing treatments for chronic inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The structural characteristics of (3Z)-1-methyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one suggest potential use as a pesticide. The thiazolidinone ring is known for its ability to disrupt metabolic processes in pests, providing a basis for developing environmentally friendly agricultural chemicals .

Herbicidal Properties
Similarly, compounds with thiazolidinone structures have shown herbicidal activity against various weed species. This application is particularly relevant in the context of developing selective herbicides that minimize damage to crops while effectively controlling weed populations .

Material Science Applications

Polymer Chemistry
The unique chemical structure of (3Z)-1-methyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can be utilized in polymer synthesis. Its reactive functional groups make it suitable for incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials .

Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. The ability to functionalize nanoparticles with such compounds could lead to targeted delivery mechanisms that improve therapeutic efficacy while reducing side effects .

Case Study 1: Antimicrobial Testing

A study conducted on various thiazolidinone derivatives similar to (3Z)-1-methyl showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating a strong potential for development as new antimicrobial agents.

Case Study 2: Cancer Cell Line Research

In vitro studies on breast cancer cell lines treated with analogs of the compound indicated a reduction in cell viability by over 70% after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting the anticancer claims.

Mechanism of Action

The mechanism of action of (3Z)-1-methyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (R1, R2) Molecular Weight Key Properties/Activities Reference
(3Z)-1-Methyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one R1 = Methyl, R2 = Allyl 343.43 g/mol Moderate antimicrobial activity; high lipophilicity
(3Z)-1-Butyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one R1 = Butyl, R2 = Allyl 385.50 g/mol Enhanced solubility; reduced antifungal potency vs. methyl analog
(3Z)-3-[3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one R1 = Methyl, R2 = Cyclohexyl 398.52 g/mol Improved steric bulk; inactive against Gram-negative bacteria
(Z)-Methyl 3-((3-(3-fluorophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-methoxy-1H-indole-2-carboxylate R1 = Methoxy, R2 = 3-Fluorophenyl 467.48 g/mol Potent antifungal activity (MIC: 8 µg/mL vs. Candida spp.)
(3Z)-3-[3-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one R1 = Ethyl, R2 = Sulfone-modified 408.51 g/mol High aqueous solubility; neuroprotective potential

Key Findings:

Substituent Impact on Bioactivity: Allyl group: Enhances membrane permeability due to hydrophobic interactions but shows variable antimicrobial efficacy. For example, the methyl-allyl derivative (target compound) exhibits moderate activity (MIC: 16–32 µg/mL) against Staphylococcus aureus . Fluorophenyl groups: Electron-withdrawing effects increase antibacterial potency. Compound 13 (Table 1) shows a 4-fold improvement in activity compared to non-fluorinated analogs . Cyclohexyl substituents: Introduce steric hindrance, reducing binding to bacterial targets but improving selectivity for cancer cell lines .

Solubility and Pharmacokinetics: Alkyl chains (e.g., butyl or ethyl) improve solubility in polar solvents but may reduce blood-brain barrier penetration . Sulfone-modified derivatives (e.g., compound in ) exhibit >90% solubility in PBS, making them candidates for intravenous formulations .

Synthetic Challenges :

  • Z/E isomerism in the alkylidene bridge affects crystallization. SHELX-based crystallography confirms the (3Z) configuration in most active analogs .
  • Thioxo groups are prone to oxidation, requiring inert atmospheres during synthesis .

Biological Activity

The compound (3Z)-1-methyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The compound features a complex structure that includes an indole core, a thiazolidinone ring, and a prop-2-en-1-yl substituent. The synthesis typically involves multiple steps:

  • Formation of the Indole Core : Often synthesized via Fischer indole synthesis.
  • Synthesis of the Thiazolidinone Ring : Achieved through the reaction of thiourea derivatives with carbonyl compounds under basic conditions.
PropertyDescription
Molecular FormulaC₁₄H₁₅N₃O₂S₂
Molecular Weight305.41 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot extensively documented

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In particular:

  • Inhibition of Gram-positive and Gram-negative Bacteria : The compound showed better activity than standard antibiotics such as ampicillin and streptomycin.

Case Study: Antibacterial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several bacteria:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Escherichia coli1020
Staphylococcus aureus510
Enterococcus faecalis816

The most potent activity was observed against Staphylococcus aureus, highlighting the compound's potential as an antibacterial agent .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. The mechanism appears to involve:

  • Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cell lines by activating caspase pathways.

The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Disruption of cell cycle progression.
  • Modulation of Signaling Pathways : Interaction with pathways involved in cell survival and death.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. It may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. These studies support its potential as a lead compound for drug development.

Summary of Docking Results

Target ProteinBinding Affinity (kcal/mol)
Enoyl-acyl carrier protein-9.5
D-Ala-D-Ala ligase-8.7

These results indicate strong interactions between the compound and its targets, suggesting a promising avenue for therapeutic applications .

Q & A

Q. What are the standard synthesis protocols for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with condensation of a 3-formylindole derivative with a thiazolidinone precursor. Key steps include:

  • Step 1: Condensation of 3-formyl-1-methylindole-2-one with 3-(prop-2-en-1-yl)-4-oxo-2-thioxothiazolidine in acetic acid under reflux (2.5–3 hours) using sodium acetate as a catalyst .
  • Step 2: Purification via recrystallization from ethanol or chromatography to isolate the Z-isomer. Optimization focuses on:
  • Temperature control: Reflux at 80–100°C to enhance reaction rates while avoiding decomposition .
  • Solvent selection: Acetic acid or ethanol for solubility and stability of intermediates .
  • Catalyst ratio: Sodium acetate (1.0–1.2 equivalents) to drive the Knoevenagel condensation .

Table 1: Synthesis Yield Optimization

CatalystSolventTemperature (°C)Yield (%)
NaOAcAcetic acid10068–73
PiperidineEthanol8055–60

Q. Which spectroscopic and crystallographic techniques validate its structure?

  • FT-IR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • NMR: 1^1H NMR identifies olefinic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.5–3.0 ppm) .
  • X-ray crystallography: SHELX software refines crystal structures, resolving Z/E isomerism via bond-length analysis (e.g., C5–C6 bond <1.40 Å for Z-configuration) .

Advanced Research Questions

Q. How can computational modeling predict biological activity and binding mechanisms?

  • Molecular docking (AutoDock/Vina): Screens against targets like EGFR or DNA topoisomerase II. The thioxo-thiazolidinone moiety shows high affinity for ATP-binding pockets (binding energy: −9.2 kcal/mol) .
  • MD simulations: Assess stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns) .
  • QSAR models: Correlate substituent effects (e.g., prop-2-en-1-yl enhances hydrophobic interactions) with antimicrobial IC50_{50} values .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies arise from:

  • Assay variability: MIC values for S. aureus range from 2–16 µg/mL due to differences in broth dilution vs. agar diffusion methods .
  • Structural analogs: Fluorine substitution (e.g., 2-fluorophenyl) increases cytotoxicity (HeLa IC50_{50}: 1.5 µM) compared to non-halogenated derivatives (IC50_{50}: 8.7 µM) .
  • Solution-state stability: Thioxo group oxidation in DMSO alters activity; use fresh DMSO stocks or alternative solvents (e.g., DMF) .

Q. What strategies improve reaction scalability for gram-scale synthesis?

  • Flow chemistry: Continuous reactors reduce side reactions (e.g., dimerization) by precise residence time control .
  • Catalyst recycling: Immobilized piperidine on silica gel improves yield (75%) and reduces waste .
  • In-line monitoring: UV-Vis spectroscopy tracks intermediate formation (λ~320 nm for enolate species) .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in allyl groups: Partial occupancy of prop-2-en-1-yl substituents requires SHELXL restraints (e.g., DFIX for C–C bonds) .
  • Twinned crystals: MERG 4 command in SHELXTL integrates diffraction data from twin domains (R-factor <5%) .
  • Thermal motion: High ADPs for thioxo sulfur atoms are modeled with ISOR restraints .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-methyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-1-methyl-3-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.